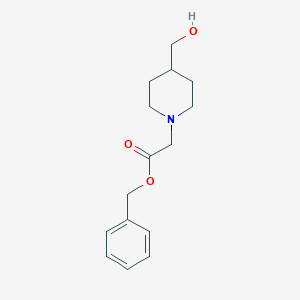

Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate

Description

Properties

IUPAC Name |

benzyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-11-13-6-8-16(9-7-13)10-15(18)19-12-14-4-2-1-3-5-14/h1-5,13,17H,6-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBYLGLVOVOERU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Hydroxymethyl)piperidin-1-yl Acetic Acid Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester. Designed for professionals in the fields of chemical research and drug development, this document synthesizes known data with expert-backed theoretical insights to serve as a practical resource in the laboratory and during the strategic planning of research initiatives.

Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry

The piperidine moiety is a cornerstone in the architecture of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the spatial orientation of pharmacophoric groups. This guide focuses on a specific, functionalized piperidine derivative, (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester, a compound with significant potential as a versatile intermediate in the synthesis of more complex molecules for drug discovery programs.[2]

Core Molecular and Physicochemical Properties

(4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester, identified by the CAS Number 1207175-86-7 , is a compound whose empirical data is not extensively documented in publicly accessible literature.[3] However, a robust profile can be constructed from its molecular structure and data from closely related analogs.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate | - |

| CAS Number | 1207175-86-7 | [3] |

| Molecular Formula | C₁₅H₂₁NO₃ | - |

| Molecular Weight | 263.33 g/mol | - |

Physicochemical Characteristics (Predicted)

The following properties are estimated based on the structure and data from analogous compounds, such as Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. These values should be confirmed by experimental analysis.

| Property | Predicted Value | Notes |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for benzyl esters of this molecular weight. |

| Boiling Point | > 350 °C at 760 mmHg | Extrapolated from similar structures. |

| Flash Point | > 150 °C | Estimated based on comparable benzyl esters. |

| Density | ~1.15 g/cm³ | Based on related piperidine derivatives. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | The ester and benzyl groups confer lipophilicity, while the hydroxyl and piperidine nitrogen provide some polarity. |

Synthesis and Purification Protocols

Proposed Synthetic Pathway

The logical approach involves the N-alkylation of 4-piperidinemethanol with a suitable protected acetic acid derivative, followed by esterification. A common and effective choice for the alkylating agent is benzyl bromoacetate.

Caption: Proposed one-pot synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester via N-alkylation.

Materials:

-

4-Piperidinemethanol

-

Benzyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-piperidinemethanol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.). Stir the suspension at room temperature for 15 minutes.

-

N-Alkylation: Add benzyl bromoacetate (1.1 eq.) dropwise to the stirring suspension.

-

Reaction Monitoring: Heat the reaction mixture to 60 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester.

Self-Validation: The purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic signatures for (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester, based on its chemical structure and spectral data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: A multiplet in the range of δ 7.30-7.40 ppm corresponding to the five protons of the benzyl group.

-

Benzyl Ester Methylene Protons: A singlet at approximately δ 5.15 ppm.

-

Hydroxymethyl Protons: A doublet at around δ 3.45 ppm.

-

Piperidine Ring Protons: A series of multiplets between δ 1.20 and 3.00 ppm.

-

Hydroxyl Proton: A broad singlet that may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Ester Carbonyl Carbon: A peak around δ 171 ppm.

-

Aromatic Carbons: Peaks in the region of δ 128-136 ppm.

-

Benzyl Ester Methylene Carbon: A peak at approximately δ 66 ppm.

-

Hydroxymethyl Carbon: A peak around δ 67 ppm.

-

Piperidine Ring Carbons: Peaks in the range of δ 25-60 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3400-3300 cm⁻¹ from the hydroxyl group.

-

C-H Stretches (Aromatic and Aliphatic): Peaks in the 3100-2850 cm⁻¹ region.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1740 cm⁻¹.

-

C-O Stretch (Ester): An absorption band in the 1250-1150 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The expected molecular ion peak at m/z = 263.

-

Key Fragmentation Pattern: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺).

Applications in Research and Drug Development

While specific biological activities for this compound have not been reported, its structure suggests several potential applications as a key intermediate in medicinal chemistry.

Scaffold for Novel Therapeutics

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs targeting a wide range of biological targets.[1] This compound, with its reactive hydroxyl group, serves as an excellent starting point for further chemical modifications.

Caption: Potential derivatization pathways for therapeutic applications.

The hydroxyl group can be readily converted into other functional groups (e.g., ethers, esters, amines) to explore structure-activity relationships (SAR) in a drug discovery campaign. The benzyl ester can be deprotected under mild hydrogenolysis conditions to reveal the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug candidates.

Use in Fragment-Based Drug Discovery (FBDD)

The molecule itself, or its de-benzylated carboxylic acid form, could be used as a fragment in FBDD screening to identify new binding motifs for protein targets of interest. Its combination of a rigid ring system and flexible side chains makes it an attractive candidate for exploring chemical space.

Safety and Handling

A specific Safety Data Sheet (SDS) for (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester is not available. However, based on the SDS of structurally related compounds such as N-benzylpiperidine derivatives, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek medical attention.

-

Conclusion

(4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester is a valuable, yet under-characterized, chemical entity. Its structural features, particularly the versatile piperidine scaffold and the reactive hydroxyl group, make it a promising building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and handling, empowering researchers to leverage this compound in their drug discovery and development endeavors.

References

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI.

- Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. (2004).

- Supporting Inform

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- 1207175-86-7|Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)

- benzyl 2-(4-hydroxypiperidin-1-yl)

- Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. (1997).

- An unprecedented route for benzyl/alkyl acetate synthesis from alcohols†. (n.d.). The Royal Society of Chemistry.

- Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2025).

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.org.

Sources

The Cornerstone of Modern Therapeutics: A Technical Guide to Novel N-Substituted Piperidine Intermediates

Abstract

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, stands as a titan in the field of medicinal chemistry, earning its designation as a "privileged scaffold."[1] Its remarkable prevalence in a multitude of FDA-approved drugs is a testament to its versatility and favorable pharmacological properties. This technical guide provides an in-depth exploration of novel N-substituted piperidine intermediates, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic intricacies of their synthesis, elucidate their profound impact on medicinal chemistry, and provide robust, field-proven protocols for their preparation and characterization. This document is designed not merely as a set of instructions, but as a comprehensive resource that explains the causality behind experimental choices, ensuring a foundation of scientific integrity and practical applicability.

The Strategic Importance of the Piperidine Scaffold in Drug Discovery

The piperidine moiety is a cornerstone of modern drug design due to its unique combination of properties. As a saturated heterocyclic amine, it can be readily functionalized, allowing for precise modulation of a molecule's physicochemical and pharmacokinetic profiles.[2] The introduction of various substituents on the nitrogen atom (N-substitution) is a particularly powerful strategy to fine-tune properties such as:

-

Solubility and Lipophilicity: The piperidine ring itself imparts a degree of both hydrophilicity and lipophilicity.[3] N-substitution allows for the introduction of a wide range of functional groups that can significantly alter the overall solubility and lipophilicity (logP/logD) of the molecule, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

-

Receptor Binding and Selectivity: The nitrogen atom of the piperidine ring often acts as a key hydrogen bond acceptor or can be protonated to form a cationic center, facilitating crucial interactions with biological targets.[4] The nature of the N-substituent can profoundly influence the binding affinity and selectivity for a specific receptor, enzyme, or ion channel.[5]

-

Pharmacokinetic Properties: Judicious N-substitution can enhance oral bioavailability, modulate metabolic stability, and influence the half-life of a drug candidate.[2][4] For instance, the steric bulk of an N-substituent can shield the molecule from metabolic enzymes.

-

Chirality and Stereochemistry: The introduction of substituents on the piperidine ring can create chiral centers, leading to stereoisomers with potentially different pharmacological activities and toxicological profiles.[3] The synthesis of enantiomerically pure piperidine derivatives is a critical aspect of modern drug development.[6][7]

The strategic incorporation of N-substituted piperidines is evident in a wide array of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[4][8]

Core Synthetic Strategies for N-Substituted Piperidine Intermediates

The efficient and versatile synthesis of N-substituted piperidines is paramount for their application in medicinal chemistry. Several robust methodologies have been developed, with the choice of method often dictated by the desired substitution pattern, functional group tolerance, and scalability.

Reductive Amination: A Workhorse of C-N Bond Formation

Reductive amination is a widely employed and highly reliable method for the synthesis of N-substituted piperidines. This reaction involves the condensation of a piperidine derivative (a secondary amine) with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[9][10]

Causality of Experimental Choices:

-

Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and tolerance of a wide range of functional groups. Sodium cyanoborohydride (NaBH₃CN) is also effective but can introduce cyanide-related impurities.[10] Borane-pyridine complex (BAP) offers a less toxic alternative to cyanide-containing reagents and is effective for the reductive amination of piperidines with various aldehydes.[10]

-

Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive amination. Acetic acid is often added as a catalyst to facilitate the formation of the iminium ion.

-

pH Control: Maintaining a slightly acidic pH is crucial for the reaction to proceed efficiently. The acid catalyzes the dehydration step to form the iminium ion, but highly acidic conditions can protonate the starting amine, rendering it unreactive.

Experimental Protocol: Synthesis of N-Benzylpiperidine via Reductive Amination

-

To a solution of piperidine (1.0 equiv.) in dichloromethane (DCM, 0.5 M), add benzaldehyde (1.0 equiv.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylpiperidine.

Buchwald-Hartwig Amination: A Powerful Tool for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl piperidines.[11] This method allows for the formation of a carbon-nitrogen bond between a piperidine and an aryl halide or triflate, a transformation that is often challenging to achieve using traditional methods.[12]

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand.[12] Sterically hindered and electron-rich ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are crucial for achieving high yields, particularly with less reactive aryl chlorides.[13] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required to deprotonate the piperidine, making it a more potent nucleophile. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used to prevent catalyst deactivation.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)piperidine via Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add 4-bromoanisole (1.0 equiv.), piperidine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 equiv.) and a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.) in anhydrous toluene.

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[14]

Asymmetric Synthesis: Accessing Chiral Piperidines

Given the importance of stereochemistry in drug action, the asymmetric synthesis of substituted piperidines is a critical area of research.[3] Strategies for achieving enantiopure piperidines include the use of chiral auxiliaries, chiral catalysts, and chemo-enzymatic methods.[6][7] For example, a practical continuous flow protocol has been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines.[15]

Applications in Medicinal Chemistry and Structure-Activity Relationships (SAR)

The N-substituted piperidine scaffold is a recurring motif in a vast number of marketed drugs, highlighting its significance in medicinal chemistry.[4][16] The nature of the N-substituent plays a pivotal role in defining the pharmacological activity of these compounds.

Table 1: Examples of N-Substituted Piperidine-Containing Drugs

| Drug Name | Therapeutic Area | N-Substituent | Mechanism of Action |

| Fentanyl | Analgesic | N-phenethyl | Potent µ-opioid receptor agonist.[17] |

| Risperidone | Antipsychotic | N-ethyl-methylpyridopyrimidinone | Dopamine D₂ and serotonin 5-HT₂A receptor antagonist. |

| Donepezil | Alzheimer's Disease | N-benzyl | Reversible inhibitor of acetylcholinesterase.[8] |

| Paroxetine | Antidepressant | N-fluorophenylmethoxymethyl | Selective serotonin reuptake inhibitor (SSRI). |

| Ritalin (Methylphenidate) | ADHD | N-methyl | Norepinephrine and dopamine reuptake inhibitor. |

Structure-Activity Relationship (SAR) Insights:

SAR studies on N-substituted piperidine derivatives often reveal critical insights for drug design. For example, in a series of nociceptin receptor ligands, functionalization at the amido nitrogen of a spiropiperidine core led to compounds with high binding affinity and selectivity.[18] Similarly, for human histamine H3 receptor agonists, the agonistic activity of N-aryl-piperidine derivatives was greatly influenced by the substituents on the aromatic ring.[5] These studies underscore the importance of systematic exploration of N-substituents to optimize potency and selectivity.

Analytical Characterization of N-Substituted Piperidine Intermediates

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized N-substituted piperidine intermediates.[19] A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: Provides information about the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the piperidine ring protons can reveal its conformation (e.g., chair conformation).[20]

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[21]

-

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules.[19]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable piperidine derivatives.[19]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized intermediates.[22]

-

Reverse-Phase HPLC: The most common mode of HPLC, used to separate compounds based on their hydrophobicity. For piperidines lacking a strong UV chromophore, derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) may be necessary.[22][23]

-

Chiral HPLC: Used to separate and quantify enantiomers of chiral piperidine derivatives.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

-

Sample Preparation: Accurately weigh and dissolve the N-substituted piperidine intermediate in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (if the molecule has a chromophore) or a universal detector.

-

-

Injection and Analysis: Inject a known volume of the sample solution and analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.

Visualizations

Diagram 1: Synthetic Workflow for N-Arylation of Piperidine

Caption: Buchwald-Hartwig N-Arylation Workflow.

Diagram 2: Simplified Dopamine D2 Receptor Signaling

Caption: Antagonism of D2 Receptor by Risperidone.

Diagram 3: Logic of SAR Optimization

Caption: Iterative Cycle of SAR-Driven Optimization.

Conclusion

N-substituted piperidine intermediates are indispensable tools in the arsenal of the modern medicinal chemist. Their versatile scaffold allows for the systematic optimization of pharmacological properties, leading to the development of safer and more effective drugs. A thorough understanding of the synthetic methodologies, coupled with robust analytical characterization, is crucial for harnessing the full potential of this privileged structural motif. This guide has provided a comprehensive overview of these key aspects, grounded in scientific principles and practical applications, to empower researchers in their quest for novel therapeutics.

References

- The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.).

- The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery. (2025). BenchChem.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.

- Asymmetric synthesis of substituted NH-piperidines from chiral amines. (n.d.). RSC Publishing.

- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). PMC.

- Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. (2025). BenchChem.

- Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate.

- Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. (n.d.). PubMed.

- Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (n.d.).

- Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022). ACS Publications.

- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (n.d.). PMC.

- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). ACS Publications.

- Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. (2025). ResearchGate.

- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. (2025). BenchChem.

- Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. (2025). BenchChem.

- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). PubMed.

- The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates. (2025). BenchChem.

- One-Pot Synthesis of N-Substituted Piperidines: Application Notes and Protocols. (2025). BenchChem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023).

- Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. (n.d.). Optica Publishing Group.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- Piperidine Synthesis. (2025). DTIC.

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.).

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).

- Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.

- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Piperidine. (n.d.). SpectraBase.

- Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.

- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate.

- Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents.

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.).

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Unodc.

- Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… (n.d.). OUCI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. rsc.org [rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ajchem-a.com [ajchem-a.com]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 21. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate, identified by CAS Number 1207175-86-7, is a specialized organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery.[1] Its molecular structure uniquely combines a benzyl ester protecting group with a functionalized piperidine ring, making it a versatile scaffold for the synthesis of more complex molecules. The piperidine moiety is a prevalent heterocyclic motif in numerous approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties. This guide provides a comprehensive overview of the compound's properties, a detailed synthetic protocol, analytical characterization methods, and its applications in the field of drug development, offering a critical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Core Compound Identification and Properties

Precise identification is paramount for regulatory compliance and experimental reproducibility. The fundamental identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1207175-86-7 | [1] |

| Molecular Formula | C15H21NO3 | [1] |

| Molecular Weight | 263.33 g/mol | [1] |

| SMILES Code | O=C(OCC1=CC=CC=C1)CN2CCC(CO)CC2 | [1] |

| Purity | Typically >95% (Varies by supplier) | N/A |

| Storage Conditions | Requires cold-chain transportation and storage | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via a nucleophilic substitution reaction (N-alkylation). This process involves the alkylation of the secondary amine of (piperidin-4-yl)methanol with a suitable benzyl haloacetate, such as benzyl bromoacetate.

Reaction Principle: The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon atom of the benzyl bromoacetate that is bonded to the bromine atom. A non-nucleophilic base is used to quench the hydrobromic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

-

Reagent Preparation:

-

Dissolve (Piperidin-4-yl)methanol (1.0 equivalent) in a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile. The choice of DMF is often preferred for its ability to dissolve a wide range of reactants.

-

Add a mild, non-nucleophilic base, such as Potassium Carbonate (K2CO3) (2.0-3.0 equivalents), to the solution. The excess base ensures complete neutralization of the acid byproduct.[2]

-

-

Reaction Execution:

-

To the stirred suspension, add Benzyl bromoacetate (1.1 equivalents) dropwise at room temperature. The slight excess of the alkylating agent helps ensure the complete consumption of the starting piperidine.

-

Heat the reaction mixture to a moderately elevated temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts (e.g., K2CO3 and KBr).

-

Dilute the filtrate with water and extract the product into an organic solvent like Ethyl Acetate.

-

Wash the combined organic layers with brine to remove residual DMF and water.

-

Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude oil using silica gel column chromatography to obtain the final product with high purity.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a combination of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is used for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure.

| Technique | Parameter | Expected Result |

| HPLC-UV | Linearity Range | 0.5 - 50 µg/mL |

| Correlation (r²) | > 0.999 | |

| LOD | ~0.15 µg/mL | |

| LOQ | ~0.4 µg/mL | |

| ¹H NMR | Chemical Shift (δ) | ~7.3 ppm: Multiplet, 5H (Aromatic protons of benzyl group) |

| ~5.1 ppm: Singlet, 2H (Methylene protons of benzyl group, -O-CH₂-Ph) | ||

| ~3.5 ppm: Singlet, 2H (Methylene protons of acetate, -N-CH₂-COO-) | ||

| ~3.4 ppm: Doublet, 2H (Methylene protons of hydroxymethyl, -CH₂-OH) | ||

| 1.0-3.0 ppm: Multiplets (Piperidine ring protons) | ||

| LC-MS/MS | Mass-to-charge (m/z) | [M+H]⁺ = 264.15 |

Note: The analytical parameters for HPLC are based on methods for structurally related piperidine compounds.[3] NMR shifts are estimated based on standard chemical shift tables.

Utility in Medicinal Chemistry and Drug Development

The N-benzyl piperidine motif is a cornerstone in modern drug discovery, prized for its ability to engage in crucial cation-π interactions with target proteins and for providing a three-dimensional structure that can be optimized for potency and safety.[4] this compound is a strategic building block that capitalizes on these advantages.

Key Applications:

-

Scaffold for Derivatization: The primary alcohol (-CH₂OH) and the benzyl ester are orthogonal functional handles. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an amine or other functional groups. The benzyl ester can be deprotected via hydrogenolysis to reveal a carboxylic acid, which can then be coupled with amines to form amides.

-

Intermediate for API Synthesis: This compound serves as a precursor for more complex Active Pharmaceutical Ingredients (APIs). The piperidine core is found in drugs targeting a wide range of conditions, from neurological disorders to infectious diseases.[2][5]

-

Fragment-Based Drug Design (FBDD): The molecule itself can be used as a fragment in FBDD screening campaigns to identify initial hits against a biological target.

Role as a Versatile Chemical Intermediate

Caption: Derivatization pathways from the core intermediate.

Conclusion

This compound is more than a mere chemical reagent; it is a strategically designed building block for accelerating drug discovery programs. Its well-defined structure, coupled with versatile functional groups, provides medicinal chemists with a reliable platform for synthesizing libraries of novel compounds. Understanding its synthesis, characterization, and potential applications is essential for any research professional aiming to leverage advanced heterocyclic chemistry in the pursuit of new therapeutics.

References

-

Occupational Safety and Health Administration (OSHA). Benzyl Acetate. [Link]

-

ScenTree. Benzyl acetate (CAS N° 140-11-4). [Link]

-

LookChem. Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

-

Supporting Information - General Procedure for the Syntheses of the Benzyl formates. [Link]

-

United States Environmental Protection Agency (EPA). Benzyl acetate Properties. [Link]

-

Granchi, C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa. [Link]

-

National Center for Biotechnology Information. Benzyl 2-(4-hydroxyphenyl)acetate. PubChem Compound Summary for CID 11107524. [Link]

-

Cheméo. 4-Benzyl-4-hydroxypiperidine. [Link]

-

Singh, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

-

TSI Journals. Kinetics models to describe the synthesis of benzyl acetate. [Link]

-

National Center for Biotechnology Information. 2-Benzylpiperidine. PubChem Compound Summary for CID 118004. [Link]

-

CER. Synthesis and pharmacology evaluation of novel 1-benzyl-n-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 4-Hydroxymethylpiperidine

Abstract

The N-alkylation of 4-hydroxymethylpiperidine is a pivotal chemical transformation in the synthesis of a diverse array of pharmaceutical agents and biologically active molecules. The strategic introduction of alkyl groups onto the piperidine nitrogen allows for the fine-tuning of a compound's physicochemical properties, including its lipophilicity, basicity, and conformational flexibility, which in turn profoundly influences its pharmacological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing two robust and widely applicable protocols for the N-alkylation of 4-hydroxymethylpiperidine: classical direct alkylation via nucleophilic substitution and modern reductive amination. The causality behind experimental choices, step-by-step methodologies, and strategies for product validation are elucidated to ensure reproducible and efficient synthesis.

Introduction

The 4-hydroxymethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its N-alkylated derivatives are of particular interest due to their prevalence in compounds targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] The ability to efficiently and selectively introduce a variety of alkyl substituents onto the piperidine nitrogen is therefore a critical capability in drug discovery and development.[3]

This application note presents two distinct, yet complementary, protocols for this key transformation. The choice between these methods is often dictated by the nature of the desired alkyl group, the availability of starting materials, and the desired scale of the reaction.

-

Direct N-Alkylation with Alkyl Halides: This classical approach relies on the nucleophilic character of the secondary amine to displace a halide from an alkyl electrophile. It is a straightforward and often high-yielding method, particularly for the introduction of simple alkyl groups.[4]

-

N-Alkylation via Reductive Amination: This versatile and milder method involves the condensation of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[5][6] This protocol is particularly advantageous for introducing more complex or sterically hindered alkyl groups and for avoiding the potential for over-alkylation, a common side reaction in direct alkylation.[7][8]

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of 4-hydroxymethylpiperidine with an alkyl halide in the presence of a base. The base is crucial for neutralizing the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9] The lone pair of electrons on the nitrogen atom of 4-hydroxymethylpiperidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, is essential to deprotonate the resulting ammonium salt, regenerating the neutral tertiary amine product and driving the reaction to completion.[10]

Caption: SN2 mechanism for direct N-alkylation.

Experimental Protocol

Materials:

-

4-Hydroxymethylpiperidine

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 4-hydroxymethylpiperidine (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

-

Slowly add the alkyl halide (1.1 eq) to the suspension at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C.[4]

-

Heat the reaction mixture to a gentle reflux (or stir at room temperature, depending on the reactivity of the alkyl halide) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated 4-hydroxymethylpiperidine.

Data Summary

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Bromide | K₂CO₃ | CH₃CN | 80 | 6 | 85-95 |

| Ethyl Iodide | K₂CO₃ | CH₃CN | 60 | 12 | 80-90 |

| Methyl Iodide | K₂CO₃ | DMF | 25 | 24 | 75-85[12] |

Note: Reaction times and temperatures may need to be optimized depending on the specific alkyl halide used. The use of a non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) can also be effective, particularly for sensitive substrates.[4]

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and often preferred method for N-alkylation, especially when dealing with aldehydes and ketones as the alkyl source.[13][14] The use of a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is key to the success of this one-pot procedure.[8][15]

Mechanistic Rationale

The reaction proceeds in two distinct steps within the same reaction vessel. First, the secondary amine (4-hydroxymethylpiperidine) reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. The iminium ion is a key electrophilic species that is subsequently and selectively reduced by the hydride reagent to yield the final tertiary amine product.[5][13] Sodium triacetoxyborohydride is particularly effective because it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion as it is formed.[8][16]

Caption: Workflow for N-alkylation via reductive amination.

Experimental Protocol

Materials:

-

4-Hydroxymethylpiperidine

-

Aldehyde or Ketone (e.g., benzaldehyde, acetone) (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, dissolve 4-hydroxymethylpiperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous dichloromethane.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less reactive ketones.[11]

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. An exotherm may be observed.

-

Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[13]

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the pure N-alkylated product.

Data Summary

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | DCM | 25 | 16 | 90-98[13] |

| Acetone | NaBH(OAc)₃ | DCM | 25 | 24 | 85-95 |

| Cyclohexanone | NaBH(OAc)₃ | DCE | 25 | 18 | 88-96[15] |

Note: Dichloroethane (DCE) can be used as an alternative solvent.[8] For weakly basic amines, the addition of a stoichiometric amount of acetic acid may be necessary.[15]

Product Validation and Characterization

Independent of the synthetic route chosen, the identity and purity of the final N-alkylated 4-hydroxymethylpiperidine product must be rigorously confirmed. Standard analytical techniques for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the product. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the piperidine ring protons and carbons provide definitive evidence of successful N-alkylation.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight of the product, confirming the addition of the alkyl group.

-

Infrared (IR) Spectroscopy: While less definitive than NMR or MS, IR spectroscopy can be used to monitor the disappearance of the N-H stretch of the starting secondary amine.

-

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are essential for assessing the purity of the final product and for monitoring the progress of the reaction and the effectiveness of the purification.

Troubleshooting and Field-Proven Insights

-

Over-alkylation in Direct Alkylation: A common side reaction in the direct alkylation of amines is the formation of a quaternary ammonium salt due to the reaction of the tertiary amine product with another equivalent of the alkyl halide.[10] To minimize this, it is crucial to use a slight excess of the amine or to add the alkylating agent slowly to the reaction mixture.[4]

-

Low Reactivity of Alkyl Halide: For less reactive alkyl halides (e.g., alkyl chlorides), the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).

-

Incomplete Reaction in Reductive Amination: If the reaction stalls, ensure that the reagents are anhydrous, as water can hydrolyze the iminium ion intermediate and the hydride reagent. The addition of a catalytic amount of a weak acid like acetic acid can also promote iminium ion formation.[11]

-

Purification Challenges: N-alkylated piperidines can sometimes be challenging to purify due to their basicity and potential for streaking on silica gel. Pre-treating the silica gel with triethylamine (typically 1% in the eluent) can help to mitigate this issue. Alternatively, purification via reverse-phase HPLC may be necessary for highly polar compounds.

Conclusion

The N-alkylation of 4-hydroxymethylpiperidine is a fundamental and enabling transformation in modern drug discovery. The two protocols detailed in this application note, direct alkylation and reductive amination, provide researchers with reliable and versatile methods to access a wide range of N-substituted 4-hydroxymethylpiperidine derivatives. By understanding the underlying mechanisms and carefully controlling the reaction conditions, scientists can efficiently synthesize these valuable building blocks for the development of novel therapeutics.

References

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

- Kulkarni, S. S., & Rane, V. H. (2013). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil.

-

Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

- Ghanbarpour, S., & de la Guardia, M. (2020). N-Dealkylation of Amines. Molecules, 25(11), 2568.

- Gaertner, H., & Thompson, A. (2023). Selective endo-cyclic α-functionalization of saturated N-alkyl piperidines. The Journal of Organic Chemistry, 88(17), 11843-11850.

-

Levison, B. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

- Gaertner, H., & Thompson, A. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 88(17), 11843-11850.

- Powers, D. G., & Paquette, L. A. (2024). Selective Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(23), 4896-4900.

-

Chemistry with Caroline. (2022, April 5). Alkylation of Amines [Video]. YouTube. Retrieved from [Link]

- Casy, A. F., & Hassan, M. M. (1974). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Journal of Pharmaceutical Sciences, 63(10), 1559-1563.

- Sato, S., et al. (2018). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. Chemical & Pharmaceutical Bulletin, 66(1), 101-103.

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

- Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477.

- Scully, F. E., Jr. (1981). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.

- Eisai Co., Ltd. (1978). N-alkyl-piperidine DERIVATIVES. Google Patents.

-

Sato, S., et al. (2018). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. ResearchGate. Retrieved from [Link]

- Allied Chemical & Dye Corporation. (1944). Process for the purification of piperidine. Google Patents.

- Manetti, F., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 261, 115814.

- Yamanashi, I., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 37(8), 1137-1145.

- Silvi, M., et al. (2021). Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon.

-

ScienceMadness. (n.d.). Sodium Triacetoxyborohydride. Retrieved from [Link]

-

Reddy, A. S., & Reddy, P. S. (2009). Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. ResearchGate. Retrieved from [Link]

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

- McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.

- Tarasevich, V. A., & Kozlov, N. G. (2001). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Russian Chemical Reviews, 70(1), 49-65.

- Allied Chemical & Dye Corporation. (1944). Process for purifying piperidine. Google Patents.

-

Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. Retrieved from [Link]

- Wang, C., et al. (2020). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.

- Gaertner, H., & Thompson, A. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 88(17), 11843-11850.

Sources

- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. sciencemadness.org [sciencemadness.org]

Reaction conditions for piperidine substitution with benzyl 2-bromoacetate

Application Note: Optimized N-Alkylation of Piperidine with Benzyl 2-Bromoacetate

Executive Summary

This guide details the reaction conditions for the nucleophilic substitution of benzyl 2-bromoacetate with piperidine to synthesize benzyl 2-(piperidin-1-yl)acetate . This transformation represents a fundamental method for generating

Unlike simple alkyl halides,

Strategic Rationale & Mechanism

The Chemical Strategy

The choice of benzyl 2-bromoacetate over methyl or ethyl analogues is strategic. The benzyl ester serves as a semi-permanent protecting group for the carboxylic acid. Unlike alkyl esters which require basic hydrolysis (saponification)—conditions that might racemize chiral centers or affect other sensitive groups—the benzyl group can be removed under neutral conditions via catalytic hydrogenolysis (

Reaction Mechanism (S 2)

The reaction proceeds via a classic bimolecular nucleophilic substitution (S

-

Electronic Effect: The adjacent carbonyl group lowers the LUMO energy of the C-Br bond, making this substrate significantly more reactive than a standard alkyl bromide.

-

Steric Effect: Piperidine is a secondary cyclic amine with moderate steric bulk but high nucleophilicity, facilitating a rapid reaction.

Diagram 1: Mechanistic Pathway & Side Reactions

Caption: S

Critical Parameters & Safety

Safety Warning: Lachrymator

CRITICAL: Benzyl 2-bromoacetate is a potent lachrymator (tear gas agent) and a severe skin/eye irritant.[2][3]

-

Engineering Control: All operations must be performed inside a functioning fume hood.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.

-

Decontamination: Have a solution of aqueous sodium thiosulfate or dilute ammonia ready to neutralize spills.

Solvent & Base Selection Matrix

| Parameter | Condition A (Homogeneous) | Condition B (Heterogeneous) | Recommendation |

| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | DCM for small scale (<1g); MeCN for scale-up. |

| Base | Triethylamine (TEA) | Potassium Carbonate ( | |

| Temp | Start at | ||

| Stoichiometry | 1.0 : 1.1 : 1.2 (Amine:E+:Base) | 1.0 : 1.0 : 2.0 (Amine:E+:Base) | Slight excess of base is crucial to drive reaction. |

Experimental Protocols

Method A: Homogeneous Phase (DCM/TEA)

Best for rapid synthesis on small scale (100 mg - 5 g).

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) (

concentration relative to piperidine). -

Cooling: Submerge the flask in an ice-water bath (

) and stir for 10 minutes. -

Addition: Dissolve benzyl 2-bromoacetate (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

-

Note: Dropwise addition prevents localized high concentrations of electrophile, reducing the risk of quaternary salt formation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The amine starting material (ninhydrin stain) should disappear; the product will be UV active.

-

-

Workup:

-

Dilute with DCM.

-

Wash organic layer with saturated

( -

Wash with Brine (

). -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

Method B: Heterogeneous Phase (MeCN/ )

Best for scale-up (>5 g) and cleaner impurity profiles.

-

Preparation: Suspend anhydrous

(2.0 equiv) in Acetonitrile (MeCN) . Add piperidine (1.0 equiv). -

Addition: Cool the slurry to

. Add benzyl 2-bromoacetate (1.0 equiv) dropwise. -

Reaction: Warm to RT and stir vigorously. Reaction times may be slightly longer (4–6 hours) due to the heterogeneous nature of the base.

-

Workup:

-

Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the inorganic salts (

, unreacted -

Rinse the cake with MeCN or Ethyl Acetate.

-

Concentrate the filtrate to yield the crude oil.

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

-

Diagram 2: Experimental Workflow Decision Tree

Caption: Decision matrix for selecting the optimal protocol based on reaction scale.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| White Precipitate during reaction | Formation of HBr salts (Triethylammonium bromide or KBr). | Normal behavior. In Method A, this dissolves during aqueous workup. In Method B, filter it off. |

| Product spot streaks on TLC | Tertiary amines interact with silica silanols. | Add 1% Triethylamine to your TLC developing solvent and column eluent to sharpen the spot. |

| Low Yield / Quaternary Salt | Excess electrophile used. | Ensure strict stoichiometry. If the product is the tertiary amine, use a slight excess of piperidine (1.1 equiv) rather than the bromide. |

| Lachrymatory effect outside hood | Trace benzyl bromoacetate on glassware. | Rinse all glassware with dilute ammonia or KOH/Ethanol before removing from the hood to hydrolyze the lachrymator. |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

-

Sigma-Aldrich. (2023).[4] Safety Data Sheet: Benzyl bromoacetate.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 62576, Benzyl bromoacetate.

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for general amine alkylation kinetics).

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution. (General protocols for amine alkylation).

Sources

Troubleshooting & Optimization

Technical Support Guide: Removal of Unreacted Benzyl Bromoacetate from Reaction Mixtures

Introduction: The Challenge of a Reactive Starting Material

Benzyl bromoacetate is a highly effective electrophilic alkylating agent, indispensable in synthetic chemistry for introducing a benzyl ester moiety. Its utility stems from the high reactivity of the carbon-bromine bond. However, this same reactivity presents a significant challenge during reaction workup and product purification. Excess, unreacted benzyl bromoacetate can lead to undesired side reactions during subsequent steps or interfere with crystallization and chromatographic separation, ultimately compromising the purity and yield of the target compound.

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to effectively remove unreacted benzyl bromoacetate from their reaction mixtures. We will explore the causality behind various purification strategies, offer detailed, field-proven protocols, and address common questions encountered in the laboratory.

Troubleshooting Guide: Selecting Your Purification Strategy

The optimal method for removing benzyl bromoacetate depends critically on the properties of your desired product. Factors such as polarity, stability to acid and base, thermal stability, and the scale of your reaction will dictate the most efficient approach.

Question: How do I choose the best method to remove residual benzyl bromoacetate?

Answer: The first step is to assess the characteristics of your product relative to benzyl bromoacetate. The following decision workflow provides a logical path to selecting the most appropriate purification technique.

Caption: Decision workflow for selecting a purification method.

Question: My product is stable and has a different polarity than benzyl bromoacetate. What is the most effective method?

Answer: Flash column chromatography is the gold standard in this scenario. Benzyl bromoacetate is a relatively non-polar compound. By selecting an appropriate solvent system, you can effectively separate it from products that are either significantly more polar or, in some cases, less polar.

-

Expertise & Experience: The key is to find a solvent system where the retention factor (Rf) of your product is between 0.2 and 0.4, while the Rf of benzyl bromoacetate is much higher (ideally >0.6). This ensures a good separation. Common eluents for separating benzyl bromoacetate include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[1][2][3][4] For very non-polar products, you may need a less polar system like toluene/hexanes.

Question: My product is very polar or water-soluble. How can I remove the non-polar benzyl bromoacetate?

Answer: Liquid-liquid extraction is an excellent choice. Since benzyl bromoacetate has very low solubility in water, you can partition your reaction mixture between an organic solvent (like ethyl acetate or diethyl ether) and water.[5][6] The benzyl bromoacetate will remain in the organic layer, while your polar or ionic product will move to the aqueous layer. Multiple extractions of the organic layer with water will efficiently remove your product.

-

Trustworthiness: To enhance this process, you can first quench the excess benzyl bromoacetate with a water-soluble nucleophile (see next question), which converts it into a more polar byproduct that is even more easily removed during the aqueous wash.

Question: The polarity of my product is very similar to benzyl bromoacetate, making chromatography difficult. What are my options?

Answer: This is a common and challenging situation where a chemical solution is often more effective than a physical one. The strategy is to convert the unreacted benzyl bromoacetate into a compound with vastly different properties (e.g., a charged salt) that can be easily removed by extraction. This is known as quenching or scavenging.

-

Causality: Benzyl bromoacetate is an electrophile. By adding a nucleophilic scavenger, you can create a new, highly polar molecule. For instance, reacting it with an amine like triethylamine or a phosphine like triphenylphosphine will form a quaternary ammonium or phosphonium salt.[7][8] These salts are often soluble in water or can be precipitated and filtered off, effectively removing the unreacted starting material from the non-polar organic phase containing your product. This is a general strategy for removing excess electrophiles from reaction mixtures.[9]

Physicochemical Data for Benzyl Bromoacetate

A clear understanding of the physical properties of benzyl bromoacetate is essential for designing effective purification protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [10][11] |

| Molecular Weight | 229.07 g/mol | [10][12] |

| Appearance | Colorless to light yellow liquid | [11][13] |

| Boiling Point | 166-170 °C @ 22 mmHg; 145 °C @ 4 mmHg | [13][14] |

| Density | ~1.446 g/mL at 25 °C | [13] |

| Solubility | Insoluble or difficult to mix in water. Soluble in organic solvents (ether, ethanol, ethyl acetate). | [5][11][13] |

| Refractive Index | n20/D ~1.544 | [13] |

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes the product is significantly more polar than benzyl bromoacetate.

-

Sample Preparation: Concentrate the crude reaction mixture in vacuo to remove the reaction solvent. Re-dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Column Packing: Select a silica gel column of appropriate size for your reaction scale. Pack the column using your chosen eluent system (e.g., 5% ethyl acetate in hexanes).

-

Loading: Load the concentrated crude product onto the top of the silica gel column.

-

Elution: Begin eluting the column with the non-polar solvent system. Benzyl bromoacetate, being relatively non-polar, will elute quickly.[8]

-

Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC), visualizing with a UV lamp. Benzyl bromoacetate is UV active.

-

Gradient (if necessary): Once the benzyl bromoacetate has eluted, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute your desired product.[4]

-

Collection & Concentration: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is ideal for polar or water-soluble products.

-

Dilution: Dilute the reaction mixture with an organic solvent in which benzyl bromoacetate is soluble, such as ethyl acetate or diethyl ether.

-

First Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any acidic byproducts.

-

Water Wash: Perform multiple washes with deionized water or brine. The polar product will partition into the aqueous layer. The benzyl bromoacetate will remain in the organic layer.[1]

-

Combine & Concentrate: Combine all aqueous layers. If desired, back-extract the combined aqueous layers with a fresh portion of the organic solvent to remove any last traces of impurities.

-

Product Isolation: Isolate your water-soluble product from the aqueous layer by an appropriate method (e.g., lyophilization, or acidification followed by extraction if it is an acid salt).

Protocol 3: Chemical Quenching with a Nucleophilic Scavenger

This protocol is for cases where chromatographic separation is difficult.

-

Cooling: After the reaction is complete, cool the reaction mixture in an ice bath.

-

Scavenger Addition: Add a suitable nucleophilic scavenger. A common choice is triethylamine (1.5 to 2 equivalents relative to the excess benzyl bromoacetate). Stir the mixture at room temperature for 1-2 hours. This converts the benzyl bromoacetate into the water-soluble benzyltriethylammonium bromide salt.[7]

-

Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The ammonium salt will be removed in the aqueous layer.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude product, now free of benzyl bromoacetate.

-

Further Purification: The resulting crude product can then be further purified by chromatography or crystallization if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with benzyl bromoacetate? A1: Benzyl bromoacetate is a potent lachrymator (causes tearing) and is irritating to the skin, eyes, and respiratory system.[5][6][10] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][15]

Q2: How should I properly store benzyl bromoacetate? A2: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases, strong oxidizing agents, and metals.[5][6] Some sources also note that it is light-sensitive.[16]

Q3: My bottle of benzyl bromoacetate has turned yellow or brown. Is it still usable? A3: Discoloration often indicates decomposition, potentially through hydrolysis or exposure to light. While it might still be usable for some applications, the purity is compromised. It is recommended to purify it by vacuum distillation before use or to use a fresh bottle for reactions where stoichiometry and purity are critical.

Q4: What are the common decomposition products of benzyl bromoacetate? A4: The primary decomposition pathway is hydrolysis of the ester bond, which can be catalyzed by trace amounts of acid or base. This yields bromoacetic acid and benzyl alcohol.[17][18] During workup, these can complicate purification if not properly removed (e.g., via a bicarbonate wash for the acid and a water wash for the alcohol).

References

- SIELC Technologies. (n.d.). Separation of Benzyl bromoacetate on Newcrom R1 HPLC column.

- ChemicalBook. (n.d.). Benzyl 2-bromoacetate synthesis.

- Thermo Fisher Scientific. (2009). Benzyl bromoacetate - SAFETY DATA SHEET.

- ChemicalBook. (2026). Benzyl 2-bromoacetate - Safety Data Sheet.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Benzyl Bromoacetate.

- Fisher Scientific. (2009). SAFETY DATA SHEET - Benzyl 2-bromoacetate.

- ChemicalBook. (n.d.). Benzyl 2-bromoacetate.

- PubChem. (n.d.). Benzyl bromoacetate. National Center for Biotechnology Information.

- CymitQuimica. (n.d.). CAS 5437-45-6: Benzyl bromoacetate.

- Sigma-Aldrich. (n.d.). Benzyl bromoacetate 96%.

- Supporting Information for a scientific article. (n.d.).

- ResearchGate. (2025). A Convenient and Efficient Synthesis of Benzyl Bromoacetoacetate.

- Google Patents. (n.d.). US4123443A - Process for the preparation of bromoacetic acid and esters thereof.

- ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?.

- Chemsrc. (n.d.). Benzyl bromoacetate.

- Organic Syntheses. (2009). Working with Hazardous Chemicals.

- Organic Syntheses. (n.d.). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes.

- Reddit. (2022). separating benzyl bromide.

- Guidechem. (n.d.). What are the synthesis and applications of Benzyl 2-bromoacetate?.

- Cheméo. (n.d.). Benzyl 2-bromoacetate.

- Chemical-supermarket.com. (n.d.). Benzyl bromoacetate.

- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.

Sources

- 1. Benzyl 2-bromoacetate synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]